molecular formula C7H4ClF3O3S B1348845 2-Chlorophenyl trifluoromethanesulfonate CAS No. 66107-36-6

2-Chlorophenyl trifluoromethanesulfonate

Cat. No. B1348845
CAS RN: 66107-36-6
M. Wt: 260.62 g/mol
InChI Key: KTLNEJOQAOFUTO-UHFFFAOYSA-N
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Description

2-Chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4ClF3O3S . It has a molecular weight of 260.62 . It is also known by other names such as 2-chlorophenyl triflate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3O3S/c8-5-3-1-2-4-6 (5)14-15 (12,13)7 (9,10)11/h1-4H . The InChI key is KTLNEJOQAOFUTO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 120°C at 33mmHg . The specific gravity at 20/20°C is 1.52 .

Scientific Research Applications

Improved Synthesis of Benzyne Precursor

2-Chlorophenyl trifluoromethanesulfonate is involved in the synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a significant benzyne precursor. A study by Atkinson, Sperry, and Brimble (2010) outlines an improved synthesis method, enhancing yield and reducing reaction time, emphasizing its utility in organic synthesis (Atkinson, Sperry, & Brimble, 2010).

Catalyst in Acylation of Alcohols

In the field of catalysis, scandium trifluoromethanesulfonate, derived from trifluoromethanesulfonates like this compound, serves as an extremely active Lewis acid catalyst. Ishihara et al. (1996) demonstrated its practical use in acylation of alcohols with acid anhydrides and in esterification processes, underlining its significance in organic reactions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Triflic Acid in Organic Synthesis

Triflic acid, closely related to trifluoromethanesulfonates, plays a crucial role in various organic synthesis processes. Kazakova and Vasilyev (2017) reviewed its use in electrophilic aromatic substitution, formation of carbon–carbon and carbon–heteroatom bonds, and other reactions, highlighting its versatility in generating cationic species for new compound synthesis (Kazakova & Vasilyev, 2017).

Synthesis of Chrysene Derivatives

The synthesis of chrysene derivatives, significant in organic chemistry, is facilitated by trifluoromethanesulfonic acid (HOTf). Guo et al. (2015) developed a method using HOTf for cross-coupling reactions, proving its effectiveness in creating multisubstituted chrysenes (Guo, Zhou, Zhang, & Hua, 2015).

Activation of C–F Bond

The activation of the C–F bond in trifluoromethylated arenes is another application area. Wang and Hu (2009) found that triflic acid could efficiently activate this bond, leading to the formation of benzophenones, demonstrating its role in novel catalysis and reaction pathways (Wang & Hu, 2009).

Lanthanide(III) Triflates in Aminolysis

Lanthanide(III) trifluoromethanesulfonates, derived from compounds like this compound, are highly efficient catalysts in the aminolysis of 1,2-epoxides. Chini et al. (1994) showed that these triflates, including Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, catalyze the formation of β-amino alcohols with high selectivity and yield, highlighting their importance in organic synthesis (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

Triflic Acid in Cyclisation Reactions

Triflic acid, related to trifluoromethanesulfonates, acts as an excellent catalyst in cyclisation reactions. Haskins and Knight (2002) demonstrated its efficacy in inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, showing its versatility in creating polycyclic systems (Haskins & Knight, 2002).

Electron Spin Resonance in Polymer Chemistry

In polymer chemistry, trifluoromethanesulfonate derivatives, like this compound, have been studied in the context of electron spin resonance. Inoue et al. (1989) investigated perchlorate and trifluoromethanesulfonate polymers, showing their role in understanding the paramagnetic properties of materials like polypyrrole and polythiophene (Inoue, Castillo-Ortega, Mizuno, Asaji, & Nakamura, 1989).

Triflic Acid-Activated Amide Transformations

Triflic acid, related to trifluoromethanesulfonates, is used as an activator in various amide transformations. Huang and Kang (2021) reviewed its applications in organic synthesis, emphasizing its role in generating novel compounds through nucleophilic trapping of triflate intermediates (Huang & Kang, 2021).

Safety and Hazards

The safety information for 2-Chlorophenyl trifluoromethanesulfonate includes hazard statements H302-H318 . Precautionary statements include P264-P270-P280-P301+P312-P305+P351+P338-P310-P330-P501 .

Biochemical Analysis

Biochemical Properties

2-Chlorophenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of triflates, which are important intermediates in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the target molecules, facilitating the modification or synthesis of complex biochemical structures.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of certain enzymes, leading to changes in metabolic pathways and gene expression profiles . These changes can result in altered cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves the formation of covalent bonds, which can alter the structure and function of the target molecules . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects are often observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses can lead to toxicity, affecting various organs and systems in the body.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by liver enzymes, leading to the formation of different metabolites that can have distinct biochemical activities. These metabolic pathways are crucial for understanding the compound’s overall effects on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

properties

IUPAC Name

(2-chlorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLNEJOQAOFUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342402
Record name 2-Chlorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66107-36-6
Record name 2-Chlorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorophenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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